2,4-Dimethylpyrazolo[1,5-a]benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyrazolo[1,5-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-11-13(2)9-5-3-4-6-10(9)14(11)12-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJCBDJYKHDORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dimethylpyrazolo 1,5 a Benzimidazole
Strategic Approaches to the Pyrazolo[1,5-a]benzimidazole Core Synthesis
The construction of the fused pyrazolo[1,5-a]benzimidazole system requires sophisticated strategies that can efficiently assemble the complex bicyclic structure. Key approaches include multi-component reactions, tandem cyclization protocols, and transition metal-catalyzed transformations.
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single synthetic operation to form a final product that incorporates substantial portions of all the starting materials. distantreader.org This approach is prized for its efficiency, atom economy, and the ability to rapidly generate molecular diversity from simple precursors. distantreader.orgmdpi.com For the pyrazolo[1,5-a]benzimidazole core, MCRs can provide a direct route, avoiding the lengthy steps and purification of intermediates associated with traditional linear syntheses. distantreader.org
A hypothetical MCR strategy for a related pyrazolo[1,5-a]quinazoline system involves the reaction of aminopyrazoles, aromatic aldehydes, and a cyclic 1,3-dicarbonyl compound in the presence of a catalyst. distantreader.org This principle can be adapted for the benzimidazole (B57391) analogue. By reacting a suitably substituted aminopyrazole, an aldehyde, and a source for the benzimidazole ring in a one-pot fashion, it is possible to construct the fused heterocyclic system with high efficiency. The advantages of MCRs lie in their operational simplicity, high yields, and adherence to the principles of green chemistry. distantreader.org
Table 1: Illustrative Multi-Component Reaction Components for Fused Pyrazole (B372694) Systems
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Fused System |
| Aminopyrazole | Aromatic Aldehyde | Cyclohexan-1,3-dione | Triethylamine | Pyrazolo[1,5-a]quinazoline |
| Hydrazine (B178648) | 1,3-Diketone | Malononitrile | Pyrrolidine-acetic acid | Pyrano[2,3-c]pyrazole |
| 5-Aminopyrazole | Benzaldehyde | Dimedone | Triethylamine | Pyrazolo[1,5-a]quinazolin-one |
This table illustrates typical components used in MCRs to build complex heterocyclic structures related to the target scaffold.
Tandem reactions, also known as domino or cascade reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach is highly efficient for constructing complex polycyclic systems like pyrazolo[1,5-a]benzimidazoles. A common strategy involves the intramolecular cyclization of a suitably functionalized precursor. researchgate.net
For instance, a synthetic route could begin with vic-alkynylpyrazole-4-carbaldehydes reacting with (het)aryl-1,2-diamines. researchgate.net This process can initiate a tandem sequence of intermolecular and intramolecular cyclizations, leading to the formation of the fused ring system in a single operation. researchgate.net Another approach involves the reductive cyclization of precursors like 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes, mediated by reagents such as zinc powder in water, to form related fused quinazoline (B50416) systems. rsc.org Such methods are valued for their elegance and efficiency in building molecular complexity. rsc.org The key is the strategic design of a starting material that undergoes a programmed series of intramolecular events to yield the desired fused heterocyclic core.
Transition metal catalysis is a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Catalysts based on palladium, copper, and other metals are instrumental in synthesizing fused heterocyclic systems. mdpi.comresearchgate.net
Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki coupling reactions, are widely used to construct the pyrazolo[1,5-a]benzimidazole skeleton. nih.govresearchgate.net For example, a synthetic pathway could involve the coupling of a halogenated pyrazole derivative with a substituted benzene-1,2-diamine, followed by an intramolecular cyclization to form the benzimidazole ring. researchgate.net Palladium catalysts can also facilitate rollover annulation reactions, such as the [5+2] annulation of 1-benzylpyrazoles with alkynes, which involves a twofold C-H activation to build tricyclic systems. nih.gov
Copper-catalyzed reactions are also prominent, particularly for N-arylation and amidine cyclization. researchgate.net These reactions can be used to form the crucial C-N bonds required for the annulation of the benzimidazole ring onto a pyrazole precursor. researchgate.net The choice of metal, ligand, and reaction conditions is critical for achieving high yields and selectivity.
Table 2: Role of Transition Metals in Fused Heterocycle Synthesis
| Metal Catalyst | Reaction Type | Application in Heterocycle Synthesis |
| Palladium (Pd) | Cross-Coupling (Suzuki, Buchwald-Hartwig), C-H Activation | Formation of C-C and C-N bonds to link or fuse aromatic rings. nih.govnih.gov |
| Copper (Cu) | N-Arylation (Chan-Lam), Amidine Cyclization | Intramolecular C-N bond formation for ring closure. researchgate.net |
| Rhodium (Rh) | [4+3] Cycloaddition, C-H Activation | Assembly of medium-sized N-heterocyclic rings. nih.gov |
Sustainable and Efficient Synthetic Techniques
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. Methodologies that reduce reaction times, energy consumption, and waste generation are highly desirable.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. jocpr.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to the desired temperature, often leading to dramatic reductions in reaction times compared to conventional heating methods. researchgate.netdergipark.org.tr This acceleration is due to the efficient absorption of microwave energy by polar molecules, a phenomenon known as dielectric heating. jocpr.com
The synthesis of pyrazole and benzimidazole derivatives has been shown to benefit significantly from microwave irradiation, resulting in higher yields and shorter reaction times. dergipark.org.trpreprints.org For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. preprints.orgmdpi.com This efficiency not only saves time and energy but can also lead to cleaner reaction profiles with fewer side products. acs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Benzimidazole Synthesis | 60 min, 61.4% | 5 min, 99.9% | preprints.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis | 6 h, 80% | 20 min, 98% | nih.gov |
| Pyrazole Synthesis | Several hours (reflux) | 2-7 minutes | dergipark.org.tr |
Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com These principles include the use of less hazardous solvents, maximizing atom economy, and designing energy-efficient processes. researchgate.net
Many modern synthetic methods for pyrazolo[1,5-a]benzimidazoles align with these principles. Multi-component reactions are inherently atom-economical as they incorporate most atoms from the reactants into the final product. distantreader.org The use of microwave irradiation contributes to energy efficiency. jocpr.com Furthermore, there is a growing trend towards using environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. preprints.orgbme.hu For example, the synthesis of pyrazole derivatives has been successfully carried out in water using nano-organocatalysts under microwave irradiation. dergipark.org.tr These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to safer and more cost-effective processes. mdpi.com
Continuous Flow Chemistry Applications for Scalable Synthesis
The scalable synthesis of 2,4-dimethylpyrazolo[1,5-a]benzimidazole can be significantly advanced through the application of continuous flow chemistry. While specific studies on the continuous flow synthesis of this exact molecule are not extensively detailed in the provided research, the principles and successful applications in the synthesis of related pyrazole and fused pyrazole systems demonstrate the high potential of this technology. scispace.commdpi.com
Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput production. scispace.com For the synthesis of N-arylated pyrazoles, a multi-step continuous flow setup has been successfully employed, converting anilines into pyrazole products through processes like diazotization and a metal-free reduction. scispace.com This approach avoids the isolation of potentially unstable intermediates, a key advantage for industrial-scale production. scispace.com
A proposed continuous flow process for this compound could involve the reaction of a substituted hydrazine with a suitable 1,3-dicarbonyl compound within a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry can lead to higher yields and purity of the final product.
Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of Pyrazole Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours mdpi.com |
| Yield | Variable, often moderate | Generally higher and more consistent mdpi.com |
| Safety | Handling of hazardous intermediates in large quantities | In-situ generation and consumption of hazardous intermediates scispace.com |
| Scalability | Challenging, often requires re-optimization | Readily scalable by extending operation time or using parallel reactors scispace.com |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters |
The development of a continuous-flow approach for celecoxib, a pyrazole-containing anti-inflammatory drug, achieved a 90% yield on a gram scale with a significantly reduced residence time compared to batch conditions, highlighting the efficiency of this methodology. mdpi.com Similar strategies could be adapted for the scalable production of this compound.
Mechanistic Investigations of Key Bond-Forming Reactions
Elucidation of Cyclization Mechanisms and Intermediates
The formation of the pyrazolo[1,5-a]benzimidazole scaffold involves a crucial cyclization step. While specific mechanistic studies for the 2,4-dimethyl derivative are not detailed, the general mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines and related fused systems provides a strong model. nih.govresearchgate.net The synthesis typically proceeds through the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound. acs.org
The initial step is believed to be the formation of an enamine intermediate through the condensation of the exocyclic amino group of the aminopyrazole with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the fused heterocyclic system.
In the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, intermediates such as N-carbetoxythioureas have been isolated, providing evidence for a stepwise reaction pathway. researchgate.net The reaction conditions, particularly the use of acid or base catalysts, can significantly influence the rate of both the initial condensation and the subsequent cyclization.
Control of Regioselectivity and Stereoselectivity in Fusion Reactions
Regioselectivity is a critical aspect in the synthesis of substituted pyrazolo[1,5-a]benzimidazoles, as the use of unsymmetrical precursors can lead to the formation of multiple isomers. The traditional synthesis of related pyrazolo[1,5-a]pyridines, for instance, often suffers from a lack of regiocontrol when using asymmetric N-amino-pyridinium salts, resulting in a mixture of regioisomers. sci-hub.se
The control of regioselectivity is often dictated by the electronic and steric properties of the substituents on both the pyrazole and the benzimidazole precursors. In the synthesis of fused pyrazolo[1,5-a]pyrimidines, the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds has been shown to be regioselective. acs.org The initial nucleophilic attack of the more nucleophilic nitrogen atom of the pyrazole ring onto the more electrophilic carbonyl carbon of the dicarbonyl compound typically governs the final regiochemical outcome.
Recent efforts have focused on developing synthetic methods that offer reliable control over regioselectivity. sci-hub.se For example, in the synthesis of pyrazolo[1,5-a]pyridines, specific protocols have been developed that allow for the selective formation of one regioisomer over another. sci-hub.se These methods often involve careful selection of starting materials, catalysts, and reaction conditions. As stereocenters are not typically generated in the core formation of this compound, stereoselectivity is not a primary concern in this specific context.
Table 2: Factors Influencing Regioselectivity in Fused Pyrazole Synthesis
| Factor | Influence on Regioselectivity |
| Electronic Effects of Substituents | Electron-donating or withdrawing groups on the pyrazole and benzimidazole precursors can direct the cyclization to a specific position. |
| Steric Hindrance | Bulky substituents can favor the formation of the less sterically hindered regioisomer. |
| Reaction Conditions | The choice of solvent, temperature, and catalyst can significantly impact the ratio of regioisomers formed. |
| Nature of the Precursors | The structure of the dicarbonyl compound or other cyclization partner plays a crucial role in determining the regiochemical outcome. acs.org |
By analogy with these related systems, the regioselective synthesis of this compound would rely on the strategic placement of substituents on the starting materials to direct the cyclization in a predictable manner.
Comprehensive Spectroscopic and Structural Elucidation of 2,4 Dimethylpyrazolo 1,5 a Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,4-Dimethylpyrazolo[1,5-a]benzimidazole. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the molecule's conformation.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Proton and Carbon Assignment
The structural backbone of this compound would be meticulously mapped out using a suite of NMR experiments.
¹H NMR: This fundamental experiment would reveal the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and their integration (the number of protons a signal represents). For this compound, one would expect to see distinct signals for the two methyl groups and the aromatic protons on the pyrazolo and benzimidazole (B57391) ring systems.
¹³C NMR: This experiment would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, etc.). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, typically through two or three bonds. researchgate.net It would be crucial for establishing the connectivity of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is a powerful tool for assigning the carbon signal for each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. researchgate.net It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule. For instance, correlations from the methyl protons to the carbons of the pyrazole (B372694) ring would confirm their position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is invaluable for determining the stereochemistry and conformation of the molecule.
A hypothetical data table for the ¹H and ¹³C NMR assignments of this compound, based on the analysis of related structures, is presented below.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 2-CH₃ | s | |||||
| 4-CH₃ | s | |||||
| C2 | - | - | - | |||
| C3 | s | |||||
| C3a | - | - | - | |||
| C4 | - | - | - | |||
| C5 | d | |||||
| C6 | t | |||||
| C7 | t | |||||
| C8 | d | |||||
| C8a | - | - | - |
Conformational Analysis via NMR Spectroscopy
While the fused ring system of this compound is largely planar, some conformational flexibility may exist, particularly concerning the orientation of the methyl groups. NOESY experiments would be instrumental in this regard. For instance, observing a NOESY correlation between the protons of one of the methyl groups and a specific proton on the benzimidazole ring would provide strong evidence for their spatial proximity. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
HRMS is a critical technique for confirming the molecular formula of a compound and for gaining insights into its structural connectivity through the analysis of its fragmentation patterns. scispace.com
Precise Mass Determination
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would be used to determine its elemental composition and confirm the molecular formula, C₁₂H₁₁N₃.
| Ion | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ |
Analysis of Fragmentation Patterns for Structural Connectivity
By subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern would be obtained. The masses of the resulting fragment ions would correspond to the loss of specific neutral fragments from the parent molecule. The fragmentation pathways of benzimidazole derivatives often involve the cleavage of the imidazole (B134444) ring. journalijdr.com Analysis of these fragments would provide further confirmation of the connectivity of the pyrazolo and benzimidazole rings and the positions of the methyl substituents.
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. researchgate.net
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system would be expected in the 1650-1450 cm⁻¹ region. rsc.org
Ring vibrations: The characteristic breathing and deformation modes of the pyrazole and benzimidazole rings would also be present in the fingerprint region of the spectrum.
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would provide information about the substitution pattern of the benzene (B151609) ring.
The complementary nature of FT-IR and Raman spectroscopy would be leveraged for a complete vibrational analysis.
| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H stretch | ||
| Aliphatic C-H stretch | ||
| C=N stretch | ||
| C=C stretch | ||
| Ring skeletal vibrations |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules within the crystal lattice and the nature of intermolecular interactions that stabilize the crystal structure.
Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no public records of a single-crystal X-ray diffraction study for the free ligand this compound were found. While studies have been conducted on coordination complexes of this ligand with various metals, the crystallographic data for the uncomplexed molecule itself is not available in the reviewed sources. researchgate.netmedjrf.com
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
The specific bond lengths, bond angles, and torsion angles for this compound have not been experimentally determined and reported in the surveyed literature. This information would be crucial for a detailed understanding of the molecule's conformation in the solid state. Such data would reveal the planarity of the fused ring system and the orientation of the methyl substituents.
Theoretical and Computational Chemistry Studies of 2,4 Dimethylpyrazolo 1,5 a Benzimidazole
Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical investigations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,4-Dimethylpyrazolo[1,5-a]benzimidazole. researchgate.net DFT methods are widely used for benzimidazole (B57391) derivatives to calculate optimized geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy. niscpr.res.inresearchgate.net Studies on coordination compounds involving this compound have utilized DFT to support structural elucidation and analyze electronic characteristics. researchgate.net
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating susceptibility to electrophilic attack, while the LUMO signifies the ability to accept an electron, representing susceptibility to nucleophilic attack. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov
A small energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.govbiointerfaceresearch.com For benzimidazole derivatives, DFT calculations are routinely performed to determine these orbital energies. niscpr.res.indergipark.org.tr In studies of metal complexes with this compound, the HOMO and LUMO have been analyzed to understand the compound's stability and reactivity. researchgate.net The HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is often distributed across both the imidazole (B134444) and phenyl rings. dergipark.org.tr
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Pyrazolo[1,5-a]benzimidazole System
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.70 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.45 | Indicates chemical reactivity and stability |
| Note: Data are representative values based on typical DFT calculations for related benzimidazole structures and are for illustrative purposes. |
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. dergipark.org.trnih.gov Green areas represent neutral or zero potential. nih.gov
For benzimidazole structures, MEP analysis typically reveals that the most negative potential is localized over the electronegative nitrogen atoms of the imidazole ring, making them the primary sites for electrophilic interactions and coordination with metal ions. researchgate.netnih.gov Conversely, the hydrogen atoms of the aromatic rings usually exhibit a positive potential. nih.gov Theoretical investigations of this compound confirm that MEP analysis is a key component in understanding its coordination behavior and reactivity. researchgate.net
Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. researchgate.net This method can predict the absorption maxima (λmax) corresponding to electronic transitions, often the HOMO→LUMO transition. nih.gov For coordination compounds of this compound, TD-DFT calculations have been performed to simulate their electronic absorption spectra in different phases, such as in the gas phase and in solvents. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the theoretical NMR (1H and 13C) chemical shifts of molecules. nih.govresearchgate.net By comparing the calculated shifts with experimental data, researchers can unambiguously assign signals, especially for complex structures or in cases where tautomerism complicates the spectra. nih.gov This approach has been successfully applied to various benzimidazole derivatives to elucidate their structures in solution and the solid state. nih.govresearchgate.net
Table 2: Representative Comparison of Theoretical and Experimental Spectroscopic Data
| Parameter | Theoretical (Calculated) | Experimental (Observed) |
| UV-Vis λmax | 278 nm | 275 nm |
| 1H NMR Shift (H-7) | 7.65 ppm | 7.62 ppm |
| 13C NMR Shift (C-2) | 151.2 ppm | 151.5 ppm |
| Note: Values are illustrative, based on data for similar benzimidazole systems, to demonstrate the typical correlation between theoretical predictions and experimental results. nih.govnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While quantum chemical methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the physical movements and dynamic evolution of molecules over time. nih.gov MD simulations are particularly useful for assessing the conformational flexibility of a molecule, understanding its behavior in a biological environment, and analyzing its stability. nih.govnih.gov For benzimidazole-based compounds, MD simulations have been used to investigate the stability of ligand-protein complexes, with lower Root Mean Square Deviation (RMSD) values indicating greater stability. nih.gov
MD simulations model the dynamic behavior of this compound by calculating the trajectory of its atoms over a period of time. This allows for the exploration of its conformational landscape and the identification of its most stable forms. The inclusion of explicit solvent molecules (like water) in the simulation box is crucial for studying solvent effects. nih.gov The solvent can influence the molecule's conformation through direct interactions, such as hydrogen bonding, which can stabilize or destabilize certain shapes. These simulations provide a realistic view of how the molecule behaves in a solution, which is essential for predicting its properties in biological systems or chemical reactions. nih.gov
Theoretical methods provide powerful insights into the non-covalent interactions that govern how this compound interacts with its environment.
Electrostatic Interactions: The MEP map, derived from quantum calculations, directly predicts the regions of the molecule that are likely to engage in electrostatic interactions. The electron-rich nitrogen atoms are prime candidates for forming hydrogen bonds with hydrogen-bond donors or coordinating with metal ions. researchgate.netnih.gov
Hydrogen Bonding and van der Waals Forces: MD simulations can explicitly model the formation and breaking of non-covalent bonds over time. mdpi.com For instance, simulations of related 2-amidobenzimidazole derivatives have highlighted the crucial role of hydrogen-bonding interactions with specific amino acid residues or water molecules in a binding pocket. mdpi.com These simulations can quantify the strength and lifetime of such interactions, providing a detailed picture of the molecule's binding affinity and specificity with generic chemical species or biological targets.
Computational Design Principles and Structure-Property Relationships (Theoretical)
Computational chemistry provides powerful tools for the rational design of novel organic molecules with tailored properties. For the this compound scaffold, theoretical studies, primarily relying on Density Functional Theory (DFT), are crucial for predicting how structural modifications influence its potential for various applications, including in materials science. These in silico methods allow for the exploration of structure-property relationships, guiding synthetic efforts toward compounds with desired electronic and optical characteristics.
Theoretical studies on related benzimidazole and pyrazole (B372694) derivatives demonstrate that strategic functionalization is a potent method for tuning these properties. researchgate.netresearchgate.net By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the pyrazolo[1,5-a]benzimidazole core, it is possible to modulate the HOMO-LUMO gap and, consequently, the molecule's absorption and emission spectra.
For instance, DFT calculations on various benzimidazole derivatives show that introducing EDGs (e.g., -OCH₃, -N(CH₃)₂) tends to raise the HOMO energy level, while EWGs (e.g., -NO₂, -CN) typically lower the LUMO energy level. researchgate.net Both effects lead to a reduction of the HOMO-LUMO gap, which generally results in a bathochromic (red) shift in the molecule's absorption spectrum. researchgate.net This principle is fundamental in designing chromophores for specific optical applications.
The stability and reactivity of the molecule are also affected. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. nih.gov Computational analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps can further elucidate the intramolecular charge transfer characteristics and identify reactive sites within the functionalized molecules. researchgate.net
The table below illustrates the predicted effects of hypothetical substitutions on the electronic properties of a pyrazolo[1,5-a]benzimidazole core, based on general principles derived from computational studies of analogous heterocyclic systems.
| Substituent Group | Position on Benzimidazole Ring | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap | Anticipated Optical Effect |
|---|---|---|---|---|---|
| -NO₂ (Nitro) | 7-position | Slight Decrease | Significant Decrease | Decrease | Red-shift in absorption |
| -CN (Cyano) | 7-position | Slight Decrease | Decrease | Decrease | Red-shift in absorption |
| -OCH₃ (Methoxy) | 8-position | Significant Increase | Slight Increase | Decrease | Red-shift in absorption |
| -N(CH₃)₂ (Dimethylamino) | 8-position | Very Significant Increase | Slight Increase | Significant Decrease | Significant red-shift in absorption |
| -Cl (Chloro) | 7-position | Decrease | Decrease | Minor Change | Minimal shift |
This table is illustrative and based on established principles of substituent effects on aromatic and heterocyclic systems. Specific values would require dedicated DFT calculations for each derivative of this compound.
Virtual screening has emerged as a cost-effective and efficient strategy for discovering novel materials with exceptional properties, including for non-linear optical (NLO) applications. nih.govrsc.org While specific high-throughput virtual screening (HTVS) studies on this compound for materials science are not widely documented, the established methodologies for organic NLO materials can be readily applied to this compound class. researchgate.netbohrium.com
The primary goal of screening for NLO materials is often to identify molecules with a large first hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.com The general workflow involves a multi-step computational approach that systematically filters a large virtual library of candidate molecules.
Methodology for Virtual Screening of NLO Materials:
Library Generation: A virtual library of candidate molecules is created by computationally decorating the core this compound scaffold with a diverse set of functional groups (donors and acceptors) at various positions. This process can generate thousands of potential structures. bohrium.com
Initial Filtering with Machine Learning: Training advanced machine learning models on existing databases of small molecules can significantly accelerate the screening process. nih.gov These models can rapidly predict fundamental electronic properties (like HOMO/LUMO energies) for the entire library, eliminating candidates that are unlikely to possess desirable characteristics.
Quantum Chemical Calculations: A smaller, more promising subset of molecules identified in the initial filtering stage is then subjected to more accurate, but computationally intensive, quantum chemical calculations. DFT methods are commonly used to calculate key NLO-related properties, such as the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). mdpi.com
Structure-Property Relationship Analysis: The final step involves analyzing the collected data to establish clear structure-property relationships. This analysis helps in understanding how different functional groups and their positions influence the NLO response, providing rational design principles for developing even more potent NLO materials. rsc.orgbohrium.com
The table below outlines the general steps in a virtual screening workflow aimed at identifying promising NLO materials.
| Step | Description | Computational Tools/Methods | Key Property Evaluated |
|---|---|---|---|
| 1. Candidate Library Generation | Creation of a large virtual database of derivatives based on the core scaffold. | Combinatorial chemistry software. | Structural diversity. |
| 2. High-Throughput Filtering | Rapid, lower-accuracy screening of the entire library to eliminate non-viable candidates. | Machine Learning models, Semi-empirical methods. | Predicted HOMO-LUMO gap, basic stability. |
| 3. Focused Quantum Calculations | High-accuracy calculation of properties for a reduced set of promising candidates. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). | First Hyperpolarizability (β), Dipole Moment (μ), Absorption Wavelength (λmax). |
| 4. Lead Candidate Identification | Selection of top-performing molecules based on calculated properties for experimental validation. | Data analysis and visualization tools. | High β value, suitable transparency, and thermal stability. |
Chemical Reactivity and Post Synthetic Functionalization of 2,4 Dimethylpyrazolo 1,5 a Benzimidazole
Electrophilic Aromatic Substitution Reactions on the Fused System
The fused benzene (B151609) ring of the pyrazolo[1,5-a]benzimidazole scaffold is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the electron-donating and -withdrawing effects of the fused heterocyclic portion. researchgate.net Calculations indicate that positions 4, 5, 6, and 7 of the parent benzimidazole (B57391) ring are π-excessive and thus prone to electrophilic attack. researchgate.net
Nitration represents a key electrophilic substitution reaction. Studies on analogous 2-aryl-benzimidazole systems have shown that the site of nitration is dependent on reaction conditions. For instance, the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole with a mixture of nitric and sulfuric acids is temperature-dependent. At room temperature, nitration occurs on the pendant phenyl ring, but at 100 °C, a second nitro group is introduced at the 5-position of the benzimidazole ring. mdpi.comwikipedia.org This suggests that under forcing conditions, the C7 position of 2,4-dimethylpyrazolo[1,5-a]benzimidazole (equivalent to the 5-position in standard benzimidazole nomenclature) is a likely site for electrophilic attack. Similarly, nitration of 2-amino-1-methylbenzimidazole (B158349) yields a mixture of 5- and 6-nitro derivatives. organic-chemistry.org
Halogenation, another important electrophilic substitution, has been demonstrated on related fused heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines can be halogenated at the C3 position using N-halosuccinimides (NXS) or a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈). researchgate.net While the pyrazole (B372694) part of the this compound is already substituted, electrophilic halogenation on the benzene ring remains a plausible functionalization pathway, likely occurring at the C7 or C8 positions.
Table 1: Electrophilic Nitration on a Related Benzimidazole System
| Substrate | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(3',5'-dimethyl-1'-phenylpyrazol-4'-yl) benzimidazole | HNO₃, H₂SO₄ | 100 °C | 2-(3',5'-dimethyl-1'-(p-nitrophenyl)pyrazol-4'-yl)-5-nitrobenzimidazole | researchgate.net |
| 2-amino-l-methyl benzimidazole | KNO₃, H₂SO₄ | -5 °C | Mixture of 5-nitro and 6-nitro derivatives | organic-chemistry.org |
Nucleophilic Additions and Substitutions at Activated Sites
The electron-rich nature of the pyrazolo[1,5-a]benzimidazole ring system generally makes it resistant to direct nucleophilic attack unless an activating group, such as a halogen, is present on the scaffold. Nucleophilic aromatic substitution (SNAr) is a viable strategy for functionalizing halogenated derivatives.
Studies on 2-chlorobenzimidazoles demonstrate this principle. While 2-chlorobenzimidazole (B1347102) itself is relatively unreactive towards strong nucleophiles due to proton abstraction at the N1 position, its N-alkylated derivatives, such as 2-chloro-1-methylbenzimidazole, react readily with nucleophiles like sodium methoxide. organic-chemistry.org This implies that halo-derivatives of this compound, particularly at positions on the benzene moiety (e.g., 7-chloro or 8-chloro derivatives), could serve as effective electrophiles for SNAr reactions with various nucleophiles.
Intramolecular SNAr reactions have also been reported for benzimidazole derivatives, where a nucleophilic group tethered to the nitrogen atom displaces an activated nitro group on a pendant phenyl ring to form new fused ring systems. nih.gov This highlights the potential for designing precursors that can undergo intramolecular cyclization via nucleophilic substitution to build more complex polycyclic structures based on the pyrazolo[1,5-a]benzimidazole core.
Functionalization at Peripheral Substituents (e.g., Methyl Groups) and Heterocyclic Nitrogen Centers
The peripheral substituents and heterocyclic nitrogen atoms offer alternative sites for functionalization. The pyridine-like nitrogen at the N5 position is a key reactive center. researchgate.net
Functionalization at Nitrogen Centers: The N5 atom possesses basic characteristics and can be readily functionalized. libretexts.org Alkylation with alkyl halides is a common reaction for benzimidazoles, typically occurring at the pyrrole-type nitrogen. researchgate.net For the pyrazolo[1,5-a]benzimidazole system, functionalization would be expected at the N5 position. The Mannich reaction provides another route for N-functionalization, where condensation with formaldehyde (B43269) and a secondary amine can introduce aminomethyl groups. This has been demonstrated in the synthesis of pyrazolo-benzimidazole Mannich bases. nih.gov
Functionalization of Methyl Groups: The methyl groups at the C2 and C4 positions are potential handles for further derivatization, although specific examples for this scaffold are not prevalent in the reviewed literature. Generally, methyl groups on heteroaromatic rings can be functionalized through pathways such as radical halogenation (e.g., with N-bromosuccinimide) to form halomethyl derivatives, which are versatile intermediates for subsequent nucleophilic substitutions. Oxidation of the methyl groups to aldehydes or carboxylic acids is another potential, albeit challenging, transformation that would significantly expand the synthetic utility of the scaffold.
Diverse Cross-Coupling Strategies for Scaffold Diversification (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of heterocyclic scaffolds. To employ these methods, a halogenated derivative of this compound is required as the electrophilic partner.
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with a halide. It is widely used for functionalizing benzimidazole and related heterocyclic systems. An efficient protocol for the Suzuki-Miyaura coupling of 2-iodobenzimidazoles with a variety of aryl and heteroaryl boronic acids uses a PdCl₂(SPhos) catalytic system under microwave irradiation. This methodology could be directly applied to halo-derivatives of this compound to introduce diverse aryl or heteroaryl substituents, significantly expanding the chemical space around the core structure.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing access to alkynylated heterocycles. researchgate.net This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org It has been successfully applied to synthesize 2-alkynyl-benzimidazole derivatives from 2-bromo-benzimidazole precursors. libretexts.org This strategy could be used to install alkyne moieties onto the this compound core, which can then serve as handles for further transformations like click chemistry or cyclization reactions.
Buchwald-Hartwig Amination: This cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide and an amine. It is a vital method for synthesizing amino-substituted heterocycles. Nickel-catalyzed versions have been developed for coupling pyrimidin-2-yl tosylates with nucleophiles like indole (B1671886) and benzimidazole. Palladium-catalyzed systems are also highly effective for the amination of unprotected halo-indazoles and halo-benzimidazoles. A highly regioselective Buchwald-Hartwig amination has been reported for 2,4-dichloropyridine, demonstrating that selective C-N bond formation is achievable even in poly-halogenated systems. This suggests that halo-derivatives of the pyrazolo[1,5-a]benzimidazole scaffold could be coupled with a wide range of primary and secondary amines to generate novel amino-substituted analogs.
Table 2: Representative Cross-Coupling Reactions on Related Heterocyclic Cores
| Reaction Type | Electrophile Example | Nucleophile/Coupling Partner | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 1-Cyclohexyl-2-iodobenzimidazole | (Hetero)aryl boronic acids | PdCl₂, SPhos, Cs₂CO₃ | |
| Sonogashira | 2-(6-bromo-2-naphthyl)-1H-benzimidazole | 6-ethynyl-4,4-dimethylthiochroman | Pd(PPh₃)₂Cl₂, CuI, Et₃N | libretexts.org |
| Buchwald-Hartwig | Pyrimidin-2-yl tosylates | Benzimidazole | Ni(dppp)Cl₂, K₃PO₄ | |
| Buchwald-Hartwig | Unprotected haloindazoles/benzimidazoles | Primary/secondary amines | Pd precatalysts, phosphine (B1218219) ligands |
Exploration of Ring-Opening, Rearrangement, and Degradation Pathways (if applicable to this scaffold)
While the pyrazolo[1,5-a]benzimidazole scaffold is generally stable, the fused heterocyclic system can undergo cleavage or rearrangement under specific, often harsh, conditions.
Some synthetic routes to benzimidazoles proceed through the rearrangement of larger ring systems. For example, the reaction of 4-phenyl-1,5-benzodiazepine-2-thione derivatives with certain reagents can lead to a ring contraction, affording pyrazolyl-benzimidazole products. Similarly, the reaction of 4Z-(2-oxo-propylidene)-1,5-benzodiazepin-2-ones with hydroxylamine (B1172632) hydrochloride results in a rearrangement to form 2-(isoxazolylmethyl)-benzimidazole derivatives. While these are synthetic entries to the benzimidazole core rather than reactions of the pyrazolo[1,5-a]benzimidazole system itself, they indicate that the seven-membered ring of a benzodiazepine (B76468) is labile and can rearrange to the more stable five-membered imidazole (B134444) ring.
A documented case of ring-opening involves the benzylation of benzimidazole, which, in addition to the expected N-benzylated products, can yield a ring-opened product, 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline, upon 1,3-dibenzylation under specific conditions. This suggests that over-alkylation or reaction at multiple sites could potentially lead to the cleavage of the imidazole portion of the fused ring system.
Degradation pathways for benzimidazole-containing compounds, such as the fungicide carbendazim, have been studied, often involving oxidative processes that lead to hydroxylation and cleavage of the C–N/C=N bonds within the imidazole ring. Such pathways are typically relevant in environmental or metabolic contexts rather than synthetic applications but underscore the ultimate susceptibility of the ring system to oxidative degradation.
Exploration of Advanced Applications of Pyrazolo 1,5 a Benzimidazole Scaffolds Non Biological/non Clinical
Optoelectronic and Photophysical Materials
The inherent photophysical properties of the pyrazolo[1,5-a]benzimidazole scaffold make it a promising candidate for the development of novel optoelectronic materials. The extended π-conjugation within the fused ring system facilitates charge transport and can lead to desirable fluorescent and nonlinear optical behaviors.
While specific research on 2,4-Dimethylpyrazolo[1,5-a]benzimidazole as a fluorescent probe is not extensively documented, the broader class of benzimidazole (B57391) derivatives is well-regarded for its luminescent properties. researchgate.net These compounds are utilized as fluorescent tags and organic luminophores. researchgate.net The photophysical characteristics of benzimidazole derivatives are influenced by their molecular structure and the solvent environment. For instance, some N-substituted benzimidazoles exhibit intramolecular charge transfer (ICT) fluorescence, particularly in polar solvents. nih.govresearchgate.net This behavior is crucial for designing sensitive fluorescent probes that can respond to changes in their local environment.
The synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) dyes has been successfully achieved, demonstrating the versatility of the pyrazole-fused heterocyclic systems in chromophore development. nih.gov These syntheses often involve condensation reactions, for example, between a hydrazone and a dicarbonyl compound, to construct the pyrazolo[1,5-a]pyrimidine core. nih.gov Such synthetic strategies could potentially be adapted for the functionalization of this compound to create novel dyes. For light-harvesting applications, the focus is on developing molecules with strong absorption in the visible spectrum and efficient energy transfer capabilities. Benzimidazole-based dyes have been synthesized for use in dye-sensitized solar cells (DSSCs), where they act as sensitizers, absorbing light and injecting electrons into a semiconductor material. nih.gov The performance of these dyes is highly dependent on their molecular structure, including the nature of donor and acceptor groups within the molecule. nih.gov
Table 1: Photophysical Properties of Selected Benzimidazole Derivatives This table presents data for related benzimidazole compounds to illustrate the general photophysical potential of the scaffold, as specific data for this compound is not readily available.
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| N-(alpha-pyridyl)-benzimidazole | - | Varies with solvent polarity | Ether/Acetic Acid | Exhibits intramolecular charge transfer (ICT) fluorescence; emission peak shows a red-shift with increasing acetic acid concentration. | nih.gov |
| Pyrene-Benzimidazole Hybrids | - | 418-437 (Electroluminescence) | Solid-State (OLED) | Serve as efficient blue emitters for OLED applications. mdpi.comias.ac.in | mdpi.com |
| Benzimidazole L-tartrate | - | - | - | Exhibits a lower cut-off wavelength of 288 nm and a wide transparency window, suitable for optoelectronic devices. nih.gov | nih.gov |
The pyrazolo[1,5-a]benzimidazole scaffold is a promising candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to the favorable properties of its constituent parts. Benzimidazole derivatives are well-established as effective electron-transporting materials in OLEDs because of their high electron mobility. researchgate.net The integration of electron-donating moieties, such as carbazole, with electron-accepting units like benzimidazole can create bipolar host materials. researchgate.net These bipolar materials facilitate balanced charge transport within the emitting layer of an OLED, which can lead to higher efficiency and reduced efficiency roll-off. researchgate.net
For example, carbazole/benzimidazole-based molecules have been synthesized and shown to be effective hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies (EQEs). researchgate.net Specifically, a device using a benzimidazole-based host with a green TADF emitter reached an impressive EQE of 18.7%. researchgate.net Furthermore, pyrene-benzimidazole derivatives have been developed as novel blue emitters, with an OLED prototype demonstrating a maximum EQE of 4.3% and pure blue electroluminescence. mdpi.comias.ac.in These findings underscore the potential of incorporating the this compound core into molecular designs for OLED applications, either as a host material or as part of an emissive dopant.
In the realm of OPVs, benzimidazole-based dyes have been successfully employed as sensitizers in DSSCs, a type of photovoltaic cell. nih.gov The efficiency of these cells is influenced by the dye's ability to absorb light and the alignment of its energy levels with the semiconductor. The structural modularity of the pyrazolo[1,5-a]benzimidazole system allows for tuning of these properties through chemical substitution to optimize performance.
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. Benzimidazole derivatives have been identified as promising candidates for NLO applications. researchgate.net The NLO response in these organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation.
Theoretical and experimental studies on various benzimidazole compounds have demonstrated their potential. For instance, the third-order NLO properties of a benzimidazole crystal were investigated using the Z-scan technique, revealing a nonlinear refractive index (n₂) in the order of 10⁻¹¹ m²/W and a third-order nonlinear susceptibility (χ³) of approximately 10⁻⁵ esu. researchgate.net The growth of high-quality single crystals, such as benzimidazole L-tartrate, has been shown to yield materials with significant second harmonic generation (SHG) capacity, being 2.69 times that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov The introduction of methyl groups, as in this compound, has been found in related systems to increase NLO activity.
Table 2: NLO Properties of a Benzimidazole Crystal This table presents data for a representative benzimidazole crystal to illustrate the NLO potential of the scaffold.
| Property | Value | Technique | Reference |
|---|---|---|---|
| Nonlinear refractive index (n₂) | ~10⁻¹¹ m²/W | Z-scan | researchgate.net |
| Nonlinear absorption (β) | ~10⁻⁴ m/W | Z-scan | researchgate.net |
| Third-order nonlinear susceptibility (χ³) | ~10⁻⁵ esu | Z-scan | researchgate.net |
| Second Harmonic Generation (SHG) Efficiency | 2.69 times that of KDP | Kurtz and Perry powder technique | nih.gov |
Supramolecular Chemistry and Self-Assembly
The structure of this compound, with its aromatic surfaces and nitrogen heteroatoms, provides sites for non-covalent interactions, making it a valuable building block in supramolecular chemistry.
The pyrazolo[1,5-a]benzimidazole scaffold can participate in molecular recognition events through various non-covalent forces, including hydrogen bonding, π-π stacking, and coordination with metal ions. The nitrogen atoms in both the pyrazole (B372694) and benzimidazole rings can act as hydrogen bond acceptors or as coordination sites for metal centers.
Research on this compound (L) has shown that it readily forms coordination compounds with various 3d transition metals, such as copper(II), cobalt(II), and nickel(II). researchgate.net In these complexes, the compound typically acts as a monodentate ligand, coordinating to the metal center through one of its nitrogen atoms. researchgate.net The resulting complexes, with general formulas like [CuLCl], [CuL₂Cl₂], and [CoL₂(NO₃)₂], demonstrate the ability of the this compound ligand to participate in the formation of discrete coordination polyhedra. researchgate.net This coordinating ability is fundamental to designing more complex supramolecular architectures and functional metal-organic materials.
The planar nature of the pyrazolo[1,5-a]benzimidazole core promotes π-π stacking interactions, which can drive the self-assembly of these molecules into ordered structures. The formation of such assemblies is a bottom-up approach to creating novel nanomaterials with tailored properties. By modifying the substituents on the scaffold, it is possible to control the packing of the molecules in the solid state and influence the resulting morphology of the nanomaterial.
While specific studies on the self-assembly of this compound are limited, research on related fused heterocyclic systems demonstrates the feasibility of this approach. For example, controlling the water content in the reaction medium during the synthesis of benzoimidazopyrrolopyrazines allowed for the selective formation of different fused heterocyclic assemblies, showcasing how subtle changes in conditions can direct self-assembly pathways. The ability of benzimidazole derivatives to form intermolecular hydrogen bonds, such as N-H···N interactions, is a key factor in the formation of ordered crystalline structures. These directional interactions, combined with π-stacking, can lead to the formation of one-, two-, or three-dimensional supramolecular networks. The development of such ordered materials is crucial for applications in electronics, where charge transport is highly dependent on molecular packing and orbital overlap.
Coordination Chemistry: Ligand Synthesis and Metal Complex Formation
The unique structural framework of pyrazolo[1,5-a]benzimidazoles, featuring multiple nitrogen heteroatoms, makes them exceptional ligands for the formation of coordination complexes with a variety of metal ions. The this compound derivative, in particular, has been a subject of interest in the synthesis of novel metal complexes.
Synthesis and Characterization of Novel Metal Complexes
Researchers have successfully synthesized and characterized a series of coordination compounds of this compound (L) with several first-row transition metals. These include complexes with copper(I), copper(II), cobalt(II), and nickel(II). The synthesis typically involves the reaction of the ligand with the corresponding metal salt in a suitable solvent.
The resulting complexes have been thoroughly studied using various analytical techniques. Infrared (IR) spectroscopy is employed to understand the coordination mode of the ligand to the metal center. X-ray diffraction, including both powder and single-crystal methods, has been instrumental in determining the precise molecular structures and coordination geometries of these complexes. nih.govresearchgate.netnih.gov
For instance, studies have revealed the formation of complexes with varying stoichiometries and coordination environments. The coordination polyhedron around the metal center is typically formed by the nitrogen atoms of the monodentate this compound ligand and the coordinated anions from the metal salt. nih.govresearchgate.netnih.gov
Table 1: Synthesized Metal Complexes of this compound (L)
| Complex Formula | Metal Ion | Coordination Number | Characterization Methods |
|---|---|---|---|
| [CuLCl] | Cu(I) | - | IR Spectroscopy, Powder X-ray Diffraction |
| [CuLBr] | Cu(I) | - | IR Spectroscopy, Powder X-ray Diffraction |
| [CuL₂Cl₂] | Cu(II) | - | IR Spectroscopy, Single Crystal X-ray Diffraction |
| [CuL₂(NO₃)₂]·H₂O | Cu(II) | - | IR Spectroscopy |
| [CoL₂Cl₂]·0.5H₂O | Co(II) | - | IR Spectroscopy |
| [CoL₂(NO₃)₂]·0.5H₂O | Co(II) | - | IR Spectroscopy, Single Crystal X-ray Diffraction |
Data sourced from multiple studies on the coordination chemistry of this compound. nih.govresearchgate.netnih.gov
Evaluation of Metal Complexes for Catalytic Applications
While specific catalytic studies on metal complexes of this compound are not extensively reported in the available literature, the broader family of benzimidazole and pyrazole-based metal complexes has demonstrated significant potential in various catalytic transformations. These complexes are recognized for their ability to catalyze organic reactions and polymerization processes. jmaterenvironsci.com
For example, copper complexes with pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the target compound, have been utilized in the synthesis of glycohybrids. nih.gov Similarly, nickel(II) complexes anchored on supports have been employed as reusable catalysts for the synthesis of benzimidazoles and quinazolinones. researchgate.net Cobalt complexes containing benzimidazole derivatives have also been noted for their catalytic properties. researchgate.net The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in various oxidation states and the electronic properties of the ligand framework.
Corrosion Inhibition Studies: Adsorption Mechanisms and Surface Interactions
The adsorption process is a key aspect of the inhibition mechanism. It can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the heteroatoms (nitrogen, in this case) of the inhibitor and the vacant d-orbitals of the metal. nih.govjmaterenvironsci.com
The adsorption of these inhibitors often follows established isotherm models, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.govresearchgate.net The strength and nature of this adsorption can be quantified by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. Values around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov
Table 2: Representative Corrosion Inhibition Data for Related Benzimidazole and Pyrazole Derivatives on Steel in HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | ΔG°ads (kJ/mol) |
|---|---|---|---|---|
| (1H-benzimidazol-2-yl)methanethiol | 1 x 10⁻³ | 88.2 | Langmuir | -40.0 |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | 1 x 10⁻³ | 95.4 | Langmuir | -43.1 |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 1 x 10⁻³ | 90.8 | Langmuir | -40.24 |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | 1 x 10⁻³ | 91.8 | Langmuir | -44.94 |
This table presents data for compounds structurally related to this compound to illustrate the general principles of corrosion inhibition by this class of compounds. Data is sourced from various studies on benzimidazole and pyrazole derivatives. nih.govnih.govnih.gov
The protective film formed by these inhibitors on the metal surface effectively blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The presence of the pyrazolo[1,5-a]benzimidazole scaffold, with its multiple nitrogen atoms and aromatic rings, suggests that this compound would likely exhibit significant corrosion inhibition properties through a similar mechanism of surface adsorption.
Future Directions and Emerging Research Opportunities in 2,4 Dimethylpyrazolo 1,5 a Benzimidazole Chemistry
Development of Novel and Atom-Economical Synthetic Pathways for Complex Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) and benzimidazole (B57391) derivatives has traditionally relied on multi-step condensation and cyclization reactions. nih.govnih.govmdpi.com While effective, future efforts will likely concentrate on developing more efficient, sustainable, and atom-economical synthetic strategies.
One promising avenue is the expanded use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrazolo[1,5-a]pyrimidines from three or more simple starting materials in a single step, which is operationally simple and has high atom economy. nih.gov Another area of development is the application of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times and improve yields for the synthesis of benzimidazole and related heterocyclic derivatives. nih.gov
Furthermore, advanced catalytic systems are expected to play a crucial role. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have already been employed for the synthesis of complex benzimidazole derivatives of pyrazolo[1,5-a]pyrimidines. nih.gov Future work could focus on using more sustainable and cheaper first-row transition metal catalysts and exploring novel catalytic cycles to access unprecedented chemical space.
| Synthetic Strategy | Key Advantages | Potential Application for Pyrazolo[1,5-a]benzimidazole Derivatives |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. nih.gov | Rapid generation of diverse libraries of complex derivatives for screening. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, improved purity. nih.gov | Efficient and rapid synthesis of target molecules. |
| Advanced Catalysis (e.g., Pd, Cu) | High efficiency and selectivity for forming C-N and C-C bonds. nih.gov | Precise construction of complex, highly functionalized scaffolds. |
Advanced Spectroscopic Characterization under Extreme Conditions (e.g., high pressure, low temperature)
Standard spectroscopic techniques such as NMR, IR, UV-Vis, and mass spectrometry are routinely used to characterize novel pyrazolo-benzimidazole compounds. nih.gov However, investigating these molecules under extreme conditions can provide deeper insights into their structural and electronic properties.
Low-temperature NMR spectroscopy can be employed to study dynamic processes such as tautomerism and proton transfer, which are characteristic of N-heterocyclic compounds like benzimidazoles. beilstein-journals.org By slowing these exchange processes at low temperatures, it becomes possible to resolve individual tautomers and measure the energetic barriers between them, providing fundamental data on the molecule's behavior. beilstein-journals.org
High-pressure spectroscopy (both UV-Vis and IR) offers a way to probe changes in molecular geometry, intermolecular interactions (like π-π stacking), and electronic transitions without altering the chemical composition. While specific studies on pyrazolo[1,5-a]benzimidazoles under high pressure are not yet prevalent, this technique could reveal how pressure affects the planarity of the fused ring system, influences charge-transfer characteristics, and alters photophysical properties, which is crucial for the design of materials for optical or electronic applications.
Integration into Hybrid Functional Materials for Multi-Stimuli Responsive Systems
The inherent photophysical properties and structural rigidity of fused heterocyclic systems like pyrazolo[1,5-a]benzimidazoles make them attractive candidates for advanced materials. nih.govnih.gov A significant future direction is their incorporation into hybrid functional materials designed to respond to multiple external stimuli, such as light, pH, and temperature. nih.govmdpi.comrsc.org
One promising approach is the use of pyrazolo[1,5-a]benzimidazole derivatives as organic linkers in Metal-Organic Frameworks (MOFs) . The tunable electronic properties and coordinating sites (N-atoms) of the scaffold could be used to construct MOFs with tailored porosity and functionality. For instance, a pyrazole-benzothiadiazole-pyrazole photosensitizer has been successfully integrated into a MOF to create a robust heterogeneous photocatalyst. acs.org A similar strategy could be applied to 2,4-Dimethylpyrazolo[1,5-a]benzimidazole to develop novel materials for catalysis, sensing, or gas storage.
Another avenue is the covalent attachment of this scaffold to polymer backbones, creating functional polymers . The benzimidazole moiety is known to be responsive to pH changes, which could be exploited to create pH-sensitive hydrogels or nanoparticles for controlled drug delivery. nih.govmdpi.com The combination of pH-responsiveness from the benzimidazole part and potential photo-responsiveness from the extended π-system could lead to sophisticated multi-stimuli responsive systems. rsc.orgfu-berlin.de
Exploration of Unconventional Chemical Transformations and Derivatizations
To expand the chemical diversity and functional complexity of this compound derivatives, researchers are expected to explore more unconventional chemical transformations beyond traditional methods.
A key area of interest is C-H bond activation/functionalization . This strategy allows for the direct modification of the heterocyclic core without the need for pre-functionalized starting materials (e.g., halogenated compounds). encyclopedia.pub Direct arylation or alkylation via C-H activation would represent a more atom- and step-economical approach to creating novel analogues for various applications.
Other emerging areas include:
Photoredox Catalysis: Using visible light to initiate novel radical-based transformations that are often difficult to achieve with traditional thermal methods. This could enable unique functionalizations at various positions of the pyrazolo[1,5-a]benzimidazole ring.
Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters (temperature, pressure, time), improve safety, and facilitate scalability for the synthesis of derivatives.
Biocatalysis: Employing enzymes to perform selective transformations on the heterocyclic scaffold could provide access to chiral derivatives with high enantiomeric purity, which is particularly important for pharmaceutical applications.
Synergistic Approaches Combining Advanced Experimental and Computational Studies for Rational Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules with desired properties. nih.govmdpi.com This synergistic approach is becoming indispensable in the rational design of derivatives of this compound.
Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding of molecules to biological targets, such as protein kinases. nih.gov For example, computational studies on pyrazolo[1,5-a]pyrimidine-benzimidazole conjugates have helped to rationalize their structure-activity relationships as EGFR/STAT3 inhibitors by revealing how they fit into the ATP-binding pocket of the enzyme. nih.gov
Beyond biological applications, computational methods like Density Functional Theory (DFT) can be used to predict and understand the electronic and photophysical properties of new derivatives. researchgate.net This allows for the in silico screening of candidates for applications in materials science, such as identifying molecules with optimal absorption/emission wavelengths or charge-transport properties before committing to their synthesis. nih.gov This iterative cycle of prediction, synthesis, and testing is crucial for the efficient and rational design of next-generation compounds. nih.gov
| Computational Method | Application in Rational Design |
| Molecular Docking | Predicts binding modes and affinities to biological targets (e.g., enzymes). nih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecule-target complexes over time. |
| Density Functional Theory (DFT) | Calculates electronic structure and predicts spectroscopic and photophysical properties. researchgate.net |
| ADME/Tox Prediction | Assesses drug-likeness properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) in silico. |
Q & A
Q. What are the established synthetic routes for 2,4-dimethylpyrazolo[1,5-a]benzimidazole, and how do reaction conditions influence product purity?
The compound is synthesized via bromination and cyclization reactions. For example, 2,4-dimethyl[1,2,4]triazolo[1,5-a]benzimidazole reacts with bromine to yield a stable perbromide intermediate, which is subsequently cyclized in boiling xylene with chloroacetyl chloride to form 2-chloromethyl derivatives. Key factors include solvent choice (e.g., xylene for high-temperature cyclization) and stoichiometric control of bromine to avoid over-halogenation . Alternative routes involve Ullmann-type arylations for constructing the pyrazolo-benzimidazole core, though yields depend on catalyst selection and reaction time .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Single-crystal X-ray diffraction is critical for resolving ambiguities in tautomeric forms or π-stacking interactions, as seen in studies of related benzimidazoles where intermolecular C–H⋯N and π–π interactions dominate packing . NMR (¹H/¹³C) and HRMS are essential for confirming regiochemistry, particularly for distinguishing between methyl substituents at positions 2 and 3. For example, ¹H-NMR can detect deshielded aromatic protons adjacent to electron-withdrawing groups .
Q. What are the common functionalization strategies for modifying the pyrazolo-benzimidazole scaffold?
Electrophilic substitution (e.g., nitration, bromination) at position 7 is feasible due to the electron-rich benzimidazole ring. Alkylation and nucleophilic substitutions (e.g., with amines or thiols) at the 2-chloromethyl position enable diversification, as demonstrated in reactions with nitrogen-, oxygen-, and sulfur-centered nucleophiles . Wittig reactions further allow the introduction of vinyl groups for extended conjugation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives for biological screening?
Optimization involves balancing reflux time, solvent polarity, and catalyst loading. For instance, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol for 4 hours under acidic conditions achieves 65–70% yields, while prolonged heating reduces purity due to side reactions . Microwave-assisted synthesis may improve efficiency for thermally sensitive intermediates .
Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
Contradictions often arise from differences in assay conditions (e.g., cell line specificity, solvent DMSO concentration). For example, pyrazolo[1,5-a]pyrimidine carboxamides show variable anticancer activity depending on substituent hydrophobicity and hydrogen-bonding capacity. Standardizing assays (e.g., MTT protocol, consistent DMSO ≤0.1%) and performing dose-response curves in triplicate are recommended . SAR studies should correlate structural features (e.g., methyl group positioning) with activity trends .
Q. What computational tools are effective for predicting the binding modes of this compound to biological targets?
DFT calculations and molecular docking (using AutoDock Vina or Schrödinger Suite) can model interactions with receptors like peripheral benzodiazepine receptors (PBR). For instance, π-stacking and hydrogen-bonding interactions with PBR’s hydrophobic pocket were predicted for pyrazolo[1,5-a]pyrimidine derivatives, aligning with in vivo PET imaging data . MD simulations (GROMACS) further validate stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can researchers address challenges in solubility and bioavailability during preclinical studies?
Formulation strategies include:
- Prodrug design : Introducing phosphate or acetate groups at the 7-position to enhance aqueous solubility .
- Nanoparticle encapsulation : Using PLGA or liposomal carriers to improve plasma half-life, as demonstrated for related benzimidazoles .
- LogP optimization : Reducing logP values below 5 via substituent modification (e.g., replacing methyl with hydroxyl groups) to comply with Lipinski’s rules .
Methodological Considerations
Q. What are best practices for analyzing tautomeric equilibria in solution versus solid states?
Combine ¹H-NMR (solution) and X-ray diffraction (solid state). For example, 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one exists exclusively in the non-quinoidal form in solution, as confirmed by 2D NMR, while X-ray reveals intermolecular hydrogen bonds stabilizing the crystal lattice . Variable-temperature NMR can detect dynamic equilibria in polar solvents like DMSO .
Q. How should researchers design controls to distinguish between specific and non-specific biological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
